molecular formula C21H19N3O3 B14929867 3,4-dimethoxy-N'-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide

3,4-dimethoxy-N'-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide

Katalognummer: B14929867
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: YUDWFXGPUQMJLZ-BSYVCWPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-DIMETHOXY-N’-[(E)-1-PHENYL-1-(2-PYRIDYL)METHYLIDENE]BENZOHYDRAZIDE: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups, a phenyl ring, a pyridyl group, and a benzohydrazide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DIMETHOXY-N’-[(E)-1-PHENYL-1-(2-PYRIDYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 3,4-dimethoxybenzohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3,4-DIMETHOXY-N’-[(E)-1-PHENYL-1-(2-PYRIDYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

    3,4-Dimethoxyphenethylamine: Known for its psychoactive properties and use in neurological research.

    3,4-Dimethoxybenzaldehyde: Used in organic synthesis as a precursor to various other compounds.

    3,4-Dimethoxybenzoic acid: Utilized in the synthesis of pharmaceuticals and other organic compounds.

Uniqueness: 3,4-DIMETHOXY-N’-[(E)-1-PHENYL-1-(2-PYRIDYL)METHYLIDENE]BENZOHYDRAZIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.

Eigenschaften

Molekularformel

C21H19N3O3

Molekulargewicht

361.4 g/mol

IUPAC-Name

3,4-dimethoxy-N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]benzamide

InChI

InChI=1S/C21H19N3O3/c1-26-18-12-11-16(14-19(18)27-2)21(25)24-23-20(15-8-4-3-5-9-15)17-10-6-7-13-22-17/h3-14H,1-2H3,(H,24,25)/b23-20+

InChI-Schlüssel

YUDWFXGPUQMJLZ-BSYVCWPDSA-N

Isomerische SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C(\C2=CC=CC=C2)/C3=CC=CC=N3)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=N3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.